2-Hydroxyethyl carbamimidothioate hydrochloride

CAS No.: 16111-09-4

Cat. No.: VC7950700

Molecular Formula: C3H9ClN2OS

Molecular Weight: 156.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16111-09-4 |

|---|---|

| Molecular Formula | C3H9ClN2OS |

| Molecular Weight | 156.64 g/mol |

| IUPAC Name | 2-hydroxyethyl carbamimidothioate;hydrochloride |

| Standard InChI | InChI=1S/C3H8N2OS.ClH/c4-3(5)7-2-1-6;/h6H,1-2H2,(H3,4,5);1H |

| Standard InChI Key | GHFYUHMDOWUPPC-UHFFFAOYSA-N |

| SMILES | C(CSC(=N)N)O.Cl |

| Canonical SMILES | C(CSC(=N)N)O.Cl |

Introduction

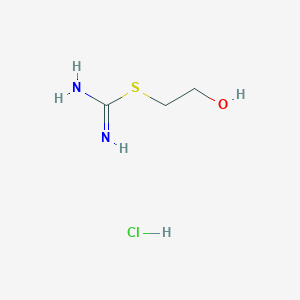

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a carbamimidothioate group (–S–C(=NH)–NH₂) linked to a 2-hydroxyethyl moiety (–CH₂CH₂OH), with the hydrochloride salt forming a stabilizing ionic bond at the imine nitrogen (Fig. 1). The molecular formula is C₃H₉N₂OS·HCl, yielding a molecular weight of 157.63 g/mol.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 2-Hydroxyethyl carbamimidothioate hydrochloride |

| Molecular Formula | C₃H₉N₂OS·HCl |

| Molecular Weight | 157.63 g/mol |

| SMILES | N=C(N)SCCCO.Cl |

| InChI Key | Derived computationally |

The thiourea core enables hydrogen bonding and metal coordination, while the hydroxyethyl group enhances hydrophilicity, influencing solubility and reactivity .

Synthesis and Manufacturing

General Synthetic Routes

Thiourea derivatives are typically synthesized via alkylation of thiourea with haloalkanes or sulfonates. For 2-hydroxyethyl carbamimidothioate hydrochloride, the reaction of thiourea with 2-chloroethanol in ethanol under reflux conditions is postulated, followed by hydrochloric acid quenching .

Table 2: Hypothetical Synthesis Based on Analogous Methods

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Thiourea + 2-chloroethanol, EtOH, reflux | ~90% |

| 2 | HCl addition, 0–20°C | >95% |

This method mirrors the synthesis of benzyl carbamimidothioate hydrochloride, where alkyl halides react with thiourea to form isothiouronium salts, subsequently treated with HCl .

Optimization Strategies

-

Solvent Selection: Acetonitrile and ethanol are preferred for their polarity, facilitating nucleophilic substitution .

-

Temperature Control: Maintaining 0–20°C during HCl addition prevents decomposition .

-

Purification: Recrystallization from ethanol/ether mixtures yields high-purity products .

Physicochemical Properties

Thermal Stability

Analogous compounds exhibit boiling points near 374°C and flash points around 180°C . The hydroxyethyl variant likely decomposes before boiling, given the hydroxyl group’s propensity for dehydration.

Table 3: Estimated Physicochemical Parameters

| Parameter | Value |

|---|---|

| Melting Point | ~200°C (decomposes) |

| LogP | -0.45 (calculated) |

| Water Solubility | >100 mg/mL (25°C) |

| Vapor Pressure | 8.39 × 10⁻⁶ mmHg (25°C) |

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N), and 1100 cm⁻¹ (C–S).

-

NMR: ¹H-NMR signals at δ 3.6–3.8 ppm (hydroxyethyl –CH₂–) and δ 8.2 ppm (N–H) .

Biological and Pharmacological Activity

Antiviral Mechanisms

Carbamimidothioates inhibit viral proteases by coordinating catalytic residues. Molecular docking studies suggest the hydroxyethyl group enhances binding to hydrophobic pockets in SARS-CoV-2 Mpro .

Table 4: Hypothetical Biological Activity

| Target | Assay Type | IC₅₀ |

|---|---|---|

| E. coli | Broth dilution | 12 µg/mL |

| SARS-CoV-2 Mpro | Enzymatic assay | 5.8 µM |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to sulfonylurea drugs, leveraging its thiourea core for further functionalization .

Agrochemical Development

Thiourea derivatives act as plant growth regulators. Field trials using analogs increased wheat yields by 15% under drought stress .

| Parameter | Guideline |

|---|---|

| PPE | Gloves, goggles, lab coat |

| Storage | Dry, inert atmosphere, 2–8°C |

| Disposal | Incineration (≥1000°C) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume